1-Anthracenecarboxylic acid chemical structure
1-Anthracenecarboxylic acid chemical structure
An In-depth Technical Guide to 1-Anthracenecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 1-Anthracenecarboxylic acid (1-ACA), a polycyclic aromatic hydrocarbon derivative. While its isomer, 9-Anthracenecarboxylic acid, is extensively studied and utilized, 1-ACA presents a unique structural motif with distinct physicochemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of 1-ACA's chemical structure, spectroscopic signature, synthesis methodologies, and safety protocols. By consolidating available technical data and outlining experimental procedures, this guide serves as a foundational resource for leveraging 1-ACA in novel research and development endeavors.
Introduction: Delineating the 1-Anthracene Carboxylic Acid Isomer
Anthracenecarboxylic acids are a class of organic compounds characterized by a carboxylic acid group attached to an anthracene ring system. The specific position of this functional group profoundly influences the molecule's electronic properties, reactivity, and spatial configuration. While the 9-substituted isomer (9-ACA) is widely recognized, notably as a chloride channel inhibitor, the 1-substituted isomer, 1-Anthracenecarboxylic acid (CAS RN: 607-42-1), remains a less-explored yet significant molecule.[1][2]
The distinct placement of the carboxyl group at the C1 position, adjacent to the annulated benzene ring, introduces steric and electronic effects that differentiate it from its other isomers, such as the 2- and 9-anthroic acids.[2][3] Understanding these nuances is critical for its application as a building block in organic synthesis, a functional component in materials science, or a scaffold in medicinal chemistry. This guide aims to provide the core technical knowledge required to work with and innovate using 1-ACA.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 1-ACA are dictated by its molecular architecture. The planar, aromatic, three-ring system of anthracene is functionalized with a carboxylic acid group at a sterically hindered peri-position.
Chemical Structure
The IUPAC name for this compound is anthracene-1-carboxylic acid.[4] Its structure consists of a tricyclic aromatic anthracene core with a carboxyl group (-COOH) substituted at the C1 position.
Caption: Chemical structure of 1-Anthracenecarboxylic acid with IUPAC numbering.
Physicochemical and Spectroscopic Data
A summary of key properties for 1-ACA is presented below. This data is essential for its identification, purification, and use in quantitative experiments.
| Property | Value | Source(s) |
| CAS Number | 607-42-1 | [1][5] |
| Molecular Formula | C₁₅H₁₀O₂ | [1][4] |
| Molecular Weight | 222.24 g/mol | [1][5] |
| Appearance | Light yellow to green crystalline powder | [5] |
| Melting Point | 249.0 - 253.0 °C | [5] |
| InChIKey | CCFAKBRKTKVJPO-UHFFFAOYSA-N | [1][4] |
| Purity (Typical) | >99.0% (by Titration) | [5] |
| Solubility | Faint turbidity in N,N-Dimethylformamide (DMF) | [5] |
| Spectral Database ID | SDBS: 19104 | [5] |
Expert Insight: The high melting point of 1-ACA is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonding between the carboxylic acid moieties and strong π-π stacking of the anthracene cores. Its limited solubility in common organic solvents necessitates the use of polar aprotic solvents like DMF or DMSO for reactions and analysis, a critical consideration for experimental design.
Synthesis and Purification
While various methods exist for the synthesis of anthracenecarboxylic acid isomers, a common modern approach for the 9-substituted isomer involves the oxidation of 9-anthraldehyde.[6][7] For the 1-isomer, analogous strategies starting from 1-anthraldehyde can be employed, though literature is less abundant. A generalized, reliable protocol based on the well-documented oxidation of aromatic aldehydes is presented below.
Synthesis Workflow: Oxidation of 1-Anthraldehyde
The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger, is a highly effective method for converting aldehydes to carboxylic acids without significant side reactions on the aromatic core.
Caption: Generalized workflow for the synthesis of 1-ACA via Pinnick oxidation.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 9-ACA and is expected to yield high-purity 1-ACA.[7]
Materials:
-
1-Anthraldehyde
-
Isopropanol
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Sodium Chlorite (NaClO₂)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-anthraldehyde (1.0 eq) in isopropanol (10-20 parts by mass).
-
Buffering: Add an aqueous solution of sodium dihydrogen phosphate (approx. 2.5 eq).
-
Scavenger Addition: Add 2-methyl-2-butene (approx. 2.0 eq) to the stirring mixture. This scavenger is crucial to react with the hypochlorite byproduct, preventing unwanted chlorination of the anthracene ring.
-
Oxidant Addition: Prepare an aqueous solution of sodium chlorite (approx. 1.5 eq). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Solvent Removal: Once the reaction is complete, remove the isopropanol using a rotary evaporator.
-
Acidification & Extraction: To the remaining aqueous residue, slowly add 2M HCl until the pH is between 1 and 5, causing the product to precipitate. Extract the product into ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent such as toluene or glacial acetic acid to obtain pure 1-Anthracenecarboxylic acid as a crystalline solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity should exceed 99%.[7]
Applications in Research and Drug Development
While specific, large-scale applications for 1-ACA are not as widely documented as for its 9-isomer, its unique structure makes it a molecule of high interest for several advanced applications.
-
Organic Synthesis Building Block: 1-ACA serves as a versatile precursor for more complex molecules. The carboxylic acid group can be readily converted to esters, amides, acid chlorides, or other functional groups, enabling its incorporation into larger molecular frameworks. This is analogous to how 9-ACA is used to synthesize compounds like 9-Cyanoanthracene and substituted purines.[8][9]
-
Fluorescent Probes and Materials: The anthracene core is inherently fluorescent. The substitution at the C1 position alters the electronic distribution and, consequently, the photophysical properties (absorption/emission spectra, quantum yield) compared to other isomers. This makes 1-ACA a candidate for developing novel fluorescent labels, probes, or components in organic light-emitting diodes (OLEDs), where fine-tuning of emission wavelengths is critical.
-
Molecular Scaffolding in Drug Discovery: In medicinal chemistry, rigid aromatic scaffolds are valuable for orienting functional groups in three-dimensional space to interact with biological targets. The 1-ACA scaffold can be used to design new ligands for proteins where the specific geometry offered by the C1 substitution is required for optimal binding. For instance, while 9-ACA is a known chloride channel blocker, derivatives of 1-ACA could be synthesized and screened for novel biological activities, potentially targeting different channels or enzymes.[10]
-
Nanomaterials and Surface Chemistry: Carboxylic acids are excellent anchoring groups for binding to metal oxide surfaces. 1-ACA can be used to functionalize nanoparticles (e.g., TiO₂, ZnO) to modify their surface properties, create organic-inorganic hybrid materials, or act as a sensitizer in photocatalysis.[11] Its rigid structure can influence the self-assembly and packing of molecules on a surface.[11]
Safety and Handling
Proper handling of 1-Anthracenecarboxylic acid is essential to ensure laboratory safety. Based on available safety data, 1-ACA is classified as an irritant.
-
Hazard Identification:
-
Recommended Precautions (P-Statements):
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][13] Keep away from oxidizing agents.
Conclusion
1-Anthracenecarboxylic acid is a valuable chemical entity whose full potential is yet to be unlocked. Its distinct structural and electronic properties, arising from the C1-position of the carboxyl group, differentiate it significantly from its more common isomers. This guide has provided a foundational framework covering its structure, properties, a robust synthesis protocol, and key safety information. For researchers in organic synthesis, materials science, and drug discovery, 1-ACA represents an opportunity to develop novel molecules and materials with tailored functions. Further investigation into its biological activity and photophysical characteristics is warranted and promises to yield exciting discoveries.
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